Isoanhydroicaritin

Vue d'ensemble

Description

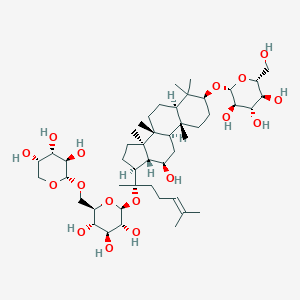

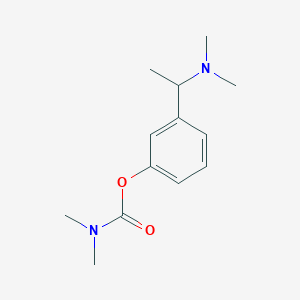

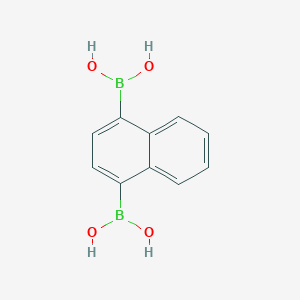

Isoanhydroicaritin, a derivative of anhydroicaritin, is a compound that has been identified in Epimedium koreanum. It is characterized by a specific glycosidic linkage, defined as 3-O-alpha-L-[alpha-L-rhamnopyranosyl(1-->2)rhamnopyranoside], which has been elucidated using 2D NMR evidence. This compound is of interest due to its unique structure and potential pharmacological activities .

Synthesis Analysis

The synthesis of related compounds such as icaritin and β-anhydroicaritin has been achieved through a nine-step process starting from commercially available phloroglucinol. The synthesis employs a modified Algar-Flynn-Oyamada cyclization and a relay Claisen-Cope rearrangement. This efficient synthesis route not only provides icaritin and its analogs but also opens up opportunities for the synthesis of various icariin analogues for biological and pharmacological studies .

Molecular Structure Analysis

Isoanhydroicaritin's molecular structure is characterized by the presence of rhamnosylrhamnoside linkages. The distinction between 1-->2, 1-->3, and 1-->4 linked rhamnopyranosylrhamnopyranosides is crucial for understanding the structure of isoanhydroicaritin and related compounds. The complete assignments of the 1H and 13C NMR spectra for these compounds have been presented, providing a deeper insight into their molecular structures .

Chemical Reactions Analysis

While specific chemical reactions of isoanhydroicaritin are not detailed in the provided papers, the synthesis of related compounds suggests that isoanhydroicaritin could undergo similar reactions. The modified Algar-Flynn-Oyamada cyclization and relay Claisen-Cope rearrangement are key reactions in the synthesis of these compounds, indicating that isoanhydroicaritin may also be amenable to such synthetic strategies .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoanhydroicaritin are not explicitly discussed in the provided papers. However, the pharmacological activities of anhydroicaritin, which isoanhydroicaritin is derived from, suggest that it possesses a wide range of biological activities with low toxicity. These activities include estrogen-like effects, immune regulation, anti-inflammatory properties, promotion of myocardial cell regeneration and differentiation, bone protection, nerve cell differentiation, anti-liver injury, anti-fibrosis, anti-tumor, and blood sugar-lowering effects. The lack of significant side effects indicates that isoanhydroicaritin may share similar favorable physical and chemical properties .

Applications De Recherche Scientifique

Anti-Inflammatory and Immune Modulation

Isoanhydroicaritin and its derivatives have demonstrated significant potential in anti-inflammatory applications. Desmethylanhydroicaritin (DMAI), a compound of Epimedium (a Chinese herbal medicine), has been shown to suppress NF-kappaB-regulated inflammatory gene expression. This suppression is achieved through modulation of the redox-sensitive PI3K/PTEN/Akt pathway, suggesting its potential as a drug for inflammatory diseases (Kim et al., 2009).

Antitumor Effects

Isoanhydroicaritin and its derivatives like isoliquiritigenin (ISL) have shown high antitumor efficacy. ISL, a natural bioactive compound with a chalcone structure, has been found effective against various cancers, both in vivo and in vitro. The compound's therapeutic molecular targets involved in antitumor effects have been highlighted, providing a comprehensive account of the applications of ISL in cancer treatment (Wang et al., 2021).

Ovarian Function and Steroidogenesis

Research has also delved into the effects of isoliquiritigenin on ovarian antral follicle growth and steroidogenesis. This compound, known as a botanical estrogen and used as a dietary supplement, has been observed to inhibit the growth of antral follicles and disrupt steroid production in these follicles (Mahalingam et al., 2016).

Osteoarthritis Treatment

Anhydroicaritin has been investigated for its role in treating osteoarthritis. Utilizing network pharmacology and bioinformatics, researchers have analyzed its molecular mechanism, indicating its potential as a new molecule in osteoarthritis treatment. The study highlights key molecular mechanisms and potential new targets for treating this condition (Feng et al., 2021).

Skeletal Health

Liver and Heart Protection

Isoliquiritigenin has shown various biological and pharmacological functions, including liver and heart protection. Its mechanism in ameliorating nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH) has been explored, revealing a novel IQGAP2‐CREB‐SIRT1 axis in the treatment of these conditions (Zhang et al., 2021).

Safety and Hazards

Isoanhydroicaritin is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Relevant Papers

Several papers have been published on Isoanhydroicaritin. One paper discusses the constitution and synthesis of naturally occurring isopentenylated Kaempferol derivatives, including Isoanhydroicaritin . Another paper discusses the enzymatic synthesis of Anhydroicaritin, Baohuoside, and Icariin, which are major pharmacologically active ingredients of Epimedium plants .

Mécanisme D'action

Isoanhydroicaritin is a flavonoid compound isolated from the dried root of S. flavescens . This article will cover the mechanism of action of Isoanhydroicaritin, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Mode of Action

It is known that isoanhydroicaritin interacts with its targets, leading to changes at the molecular level .

Result of Action

One study suggests that isoanhydroicaritin has cytotoxic effects on cancer cells .

Propriétés

IUPAC Name |

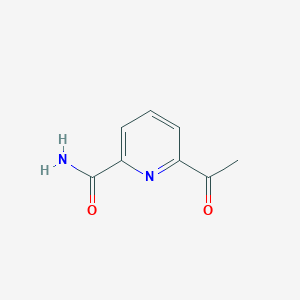

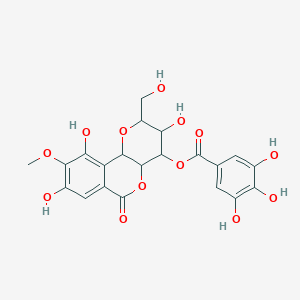

3,5-dihydroxy-2-(4-hydroxyphenyl)-7-methoxy-8-(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O6/c1-11(2)4-9-14-16(26-3)10-15(23)17-18(24)19(25)20(27-21(14)17)12-5-7-13(22)8-6-12/h4-8,10,22-23,25H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJANATGWWPNKAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=C(C2=C1OC(=C(C2=O)O)C3=CC=C(C=C3)O)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isoanhydroicaritin | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural difference between Isoanhydroicaritin and Noranhydroicaritin?

A1: Both Isoanhydroicaritin and Noranhydroicaritin are isopentenylated kaempferol derivatives. The key structural difference lies in the position of the rhamnose sugar moiety. In Isoanhydroicaritin, the rhamnose sugar is attached to the 3-position of the flavonol skeleton. In contrast, Noranhydroicaritin has the rhamnose sugar at the 7-position. []

Q2: How was Isoanhydroicaritin synthesized in the lab?

A2: Researchers successfully synthesized Isoanhydroicaritin starting from Noranhydroicaritin. Noranhydroicaritin was first acetylated to protect the hydroxyl groups. The resulting compound was then reacted with methyl iodide in the presence of potassium carbonate, leading to methylation at the 3-position. Finally, deacetylation yielded Isoanhydroicaritin. []

Q3: Which plant species is a known source of Isoanhydroicaritin?

A3: Sophora flavescens has been identified as a source of Isoanhydroicaritin. Researchers successfully isolated and characterized this compound from the plant, along with other flavonoids. This finding contributes to the understanding of the phytochemical profile of Sophora flavescens. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.